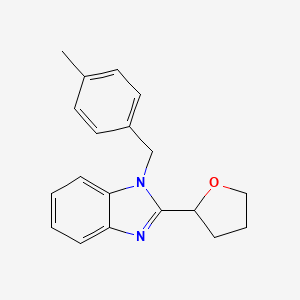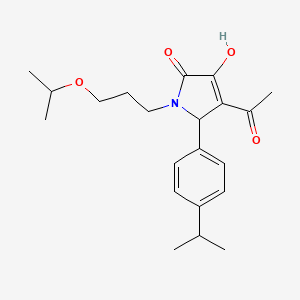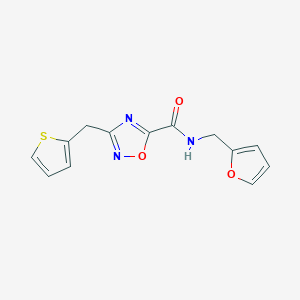![molecular formula C12H9ClF3N5OS B11049806 N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine est un composé synthétique qui appartient à la classe des triazolothiadiazines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine implique généralement les étapes suivantes :
Formation du cycle triazole : Ceci peut être obtenu en faisant réagir un dérivé d’hydrazine approprié avec un composé nitrile en conditions acides ou basiques.
Cyclisation pour former le cycle thiadiazine : L’intermédiaire triazole est ensuite mis à réagir avec un composé thiocarbonyle pour former le cycle thiadiazine.
Introduction de substituants :
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines ou d’autres dérivés réduits.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que des halogènes, des agents alkylants ou des agents acylants peuvent être utilisés dans des conditions appropriées.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels tels que des groupes alkyles, aryles ou acyles.
Applications de la recherche scientifique
Chimie médicinale : Le composé peut présenter des activités pharmacologiques telles que des propriétés antimicrobiennes, antifongiques ou anticancéreuses.
Biologie : Il peut être utilisé comme composé d’outil pour étudier les voies biologiques et les cibles moléculaires.
Agriculture : Le composé peut avoir des propriétés pesticides ou herbicides.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
N-(3-CHLORO-4-METHOXYPHENYL)-N-[3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Le mécanisme d’action de la N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires spécifiques telles que des enzymes, des récepteurs ou de l’ADN. L’interaction peut conduire à l’inhibition ou à l’activation de voies biologiques, ce qui entraîne l’effet pharmacologique souhaité.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Unicité
N-(3-chloro-4-méthoxyphényl)-3-(trifluorométhyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques. Cette unicité peut conférer des activités biologiques ou des propriétés chimiques spécifiques qui ne sont pas observées dans des composés similaires.
Propriétés
Formule moléculaire |
C12H9ClF3N5OS |
|---|---|
Poids moléculaire |
363.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C12H9ClF3N5OS/c1-22-8-3-2-6(4-7(8)13)17-9-5-23-11-19-18-10(12(14,15)16)21(11)20-9/h2-4H,5H2,1H3,(H,17,20) |
Clé InChI |
VBDHAAKOSNRRCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C2CSC3=NN=C(N3N2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11049724.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049739.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)




![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)
